![molecular formula C36H33NO8 B2457002 1,2,4-Benzoltricarbonsäure, 5-[[[(3-Phenoxyphenyl)methyl][(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethylester CAS No. 1332577-02-2](/img/structure/B2457002.png)

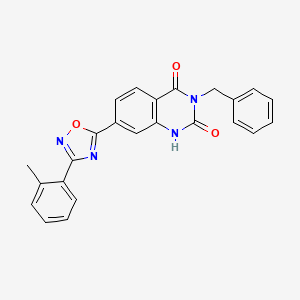

1,2,4-Benzoltricarbonsäure, 5-[[[(3-Phenoxyphenyl)methyl][(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethylester

Übersicht

Beschreibung

1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester is a useful research compound. Its molecular formula is C36H33NO8 and its molecular weight is 607.659. The purity is usually 95%.

BenchChem offers high-quality 1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metall-organische Gerüste (MOFs) und Carboxylate-Liganden

1,2,4-Benzoltricarbonsäure dient als vielseitiger Carboxylate-Ligand bei der Synthese von Metall-organischen Gerüsten (MOFs). Diese porösen Materialien bestehen aus Metallionen oder -clustern, die durch organische Liganden verbunden sind. Forscher verwenden MOFs für die Gasspeicherung, Katalyse und Trennprozesse. Die einzigartige Geometrie der Trimellithsäure ermöglicht es ihr, mit Metallzentren zu koordinieren, was zur Bildung von MOFs mit einstellbaren Eigenschaften führt .

Weißlicht-lumineszierende Nanokristalle

Trimellithsäure spielt eine entscheidende Rolle bei der Synthese von Lanthanid (Ln³⁺)-eingekapselten Nanokristallen. Diese Nanokristalle zeigen Weißlicht-Lumineszenz, was sie wertvoll für Anwendungen in Beleuchtung, Displays und Bildgebung macht. Die präzise Koordination von Trimellithsäure mit Ln³⁺-Ionen beeinflusst die Emissionseigenschaften und ermöglicht eine maßgeschneiderte Lumineszenz .

Polymerharze und Kunststoffe

Im Bereich der Materialwissenschaften findet Trimellithsäure Verwendung bei der Herstellung von Polymerharzen und Kunststoffen. Ihre starre, tricarbonsaure Struktur trägt zur mechanischen Festigkeit und thermischen Stabilität dieser Materialien bei. Hersteller integrieren Trimellithsäurederivate in Beschichtungen, Klebstoffe und Verbundwerkstoffe .

Weichmacher und Flammschutzmittel

Trimellithsäureester dienen als Weichmacher in Polymerformulierungen. Diese Verbindungen verbessern die Flexibilität, Haltbarkeit und Verarbeitbarkeit von Kunststoffen. Darüber hinaus werden Trimellithsäurederivate als Flammschutzmittel in verschiedenen Anwendungen eingesetzt, darunter Kabel, Textilien und Elektronik. Sie reduzieren die Entflammbarkeit von Materialien und verbessern die Brandschutzsicherheit .

Farbstoffzwischenprodukte und Pigmente

Forscher untersuchen Trimellithsäurederivate als Zwischenprodukte bei der Synthese von Farbstoffen und Pigmenten. Durch die Funktionalisierung des Benzolrings können Chemiker lebendige Farbstoffe für Textilien, Tinten und Beschichtungen erzeugen. Das Vorhandensein von drei Carbonsäuregruppen ermöglicht vielfältige chemische Modifikationen, die zu einer breiten Palette von Farbmöglichkeiten führen .

Klebstoff- und Dichtstoffformulierungen

Trimellithsäure trägt zur Formulierung von Klebstoffen und Dichtstoffen bei. Ihre Fähigkeit, mit anderen Molekülen zu vernetzen, sorgt für starke Bindungseigenschaften. Diese Klebstoffe finden Verwendung im Bauwesen, in der Automobilmontage und in der Luft- und Raumfahrt. Dichtstoffe auf Basis von Trimellithsäure verhindern Undichtigkeiten und bieten dauerhaften Schutz .

Zusammenfassend lässt sich sagen, dass 1,2,4-Benzoltricarbonsäure mit ihrer faszinierenden Struktur und Reaktivität verschiedene wissenschaftliche und industrielle Bereiche beeinflusst. Ihre Anwendungen reichen von fortschrittlichen Materialien bis hin zu lumineszierenden Nanokristallen, was sie zu einer faszinierenden Verbindung für die laufende Forschung und Entwicklung macht . Wenn Sie weitere Fragen haben oder zusätzliche Details benötigen, zögern Sie bitte nicht, diese zu stellen! 😊

Eigenschaften

IUPAC Name |

trimethyl 5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H33NO8/c1-42-34(39)29-21-31(36(41)44-3)30(35(40)43-2)20-28(29)33(38)37(32-18-10-13-24-12-7-8-17-27(24)32)22-23-11-9-16-26(19-23)45-25-14-5-4-6-15-25/h4-9,11-12,14-17,19-21,32H,10,13,18,22H2,1-3H3/t32-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSCBXZGKCCVTG-YTTGMZPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)N(CC2=CC(=CC=C2)OC3=CC=CC=C3)C4CCCC5=CC=CC=C45)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)N(CC2=CC(=CC=C2)OC3=CC=CC=C3)[C@H]4CCCC5=CC=CC=C45)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901334651 | |

| Record name | Trimethyl 5-{(3-phenoxybenzyl)[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]carbamoyl}-1,2,4-benzenetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332577-02-2 | |

| Record name | Trimethyl 5-{(3-phenoxybenzyl)[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]carbamoyl}-1,2,4-benzenetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2456919.png)

![N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2456924.png)

![5-bromo-2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2456928.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2456930.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloropyridine-3-carboxamide](/img/structure/B2456932.png)

![2,4-dichloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2456934.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2456937.png)

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2456938.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2456939.png)